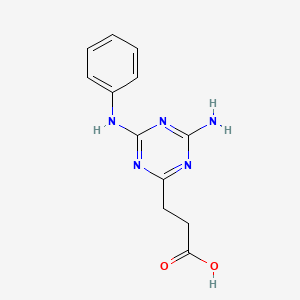
3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic acid involves the reaction of 4-amino-6-anilino-1,3,5-triazine with propanoic acid under specific conditions . The reaction typically requires an acid-captor such as DIPEA (N,N-diisopropylethylamine) to facilitate the process . The synthetic method is advantageous due to its mild conditions and high yield, making it suitable for industrial production .
Análisis De Reacciones Químicas
3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic acid undergoes various types of chemical reactions, including substitution reactions. For instance, the chloride ion in the compound can be replaced with morpholine in a dioxane/water solvent mixture using sodium carbonate as a base . This reaction is typically carried out at temperatures between 70-80°C . The major products formed from these reactions include derivatives with different substituents on the triazine ring .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is used in proteomics research to study protein interactions and functions . Additionally, it has been evaluated for its antimicrobial activity against various bacteria and fungi . The compound’s unique structure allows it to interact with different molecular targets, making it a valuable tool in biochemical research .
Mecanismo De Acción
The mechanism of action of 3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound’s triazine core allows it to bind to proteins and other biomolecules, thereby affecting their function . The exact pathways involved in its mechanism of action are still under investigation, but it is known to exert its effects through binding interactions with target molecules .
Comparación Con Compuestos Similares
3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic acid is unique due to its specific structure and functional groups. Similar compounds include 4,6-dichloro-1,3,5-triazin-2-amine and 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine . These compounds share the triazine core but differ in their substituents, which can affect their chemical properties and applications . The presence of the propanoic acid group in this compound distinguishes it from other triazine derivatives and contributes to its unique reactivity and applications .
Propiedades
Número CAS |
91719-85-6 |
|---|---|
Fórmula molecular |
C12H13N5O2 |
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic acid |
InChI |
InChI=1S/C12H13N5O2/c13-11-15-9(6-7-10(18)19)16-12(17-11)14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,18,19)(H3,13,14,15,16,17) |
Clave InChI |
YHFYRDPSKOMPRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-((1R,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone](/img/structure/B13131806.png)
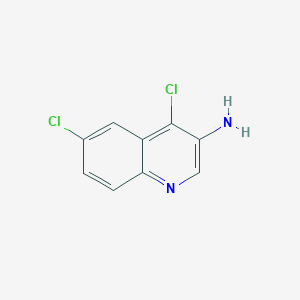
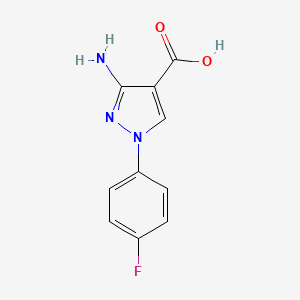
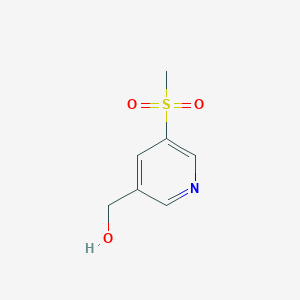

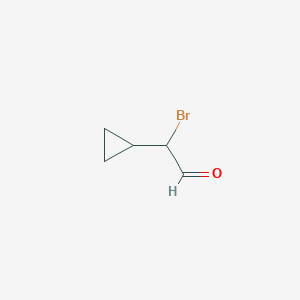

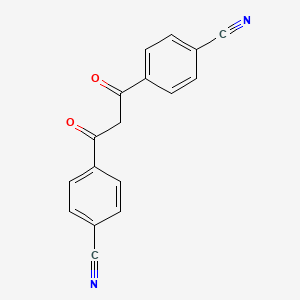
![[2,2'-Bipyridine]-4,4'-dicarboxylic acid tetrahydrate](/img/structure/B13131854.png)
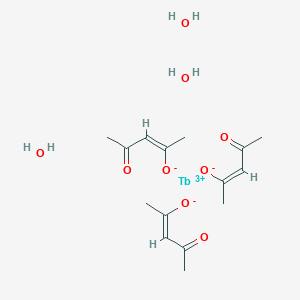
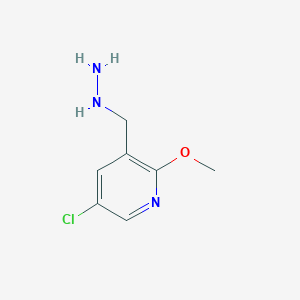
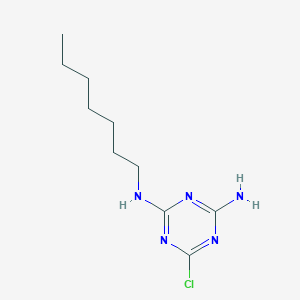
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)
